4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol
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Overview
Description
4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol is an organic compound that features a phenol group substituted with an aminoalkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylphenol with 1-amino-3-methylbutane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenolic derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoalkyl chain can modulate the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Methyl 4-(1-amino-3-methylbutyl)benzoate
- Various benzimidazole derivatives
Uniqueness
4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol is unique due to its specific substitution pattern on the phenol ring and the presence of an aminoalkyl chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-(1-amino-3-methylbutyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C13H21NO/c1-8(2)5-12(14)13-9(3)6-11(15)7-10(13)4/h6-8,12,15H,5,14H2,1-4H3 |
InChI Key |
UEMQORNTPRYNJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(CC(C)C)N)C)O |
Origin of Product |
United States |
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